REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH3:6][N:7]([CH3:10])[CH:8]=O.C([O:13][CH:14](OCC)[CH2:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([Cl:23])=[C:19]([Cl:24])[CH:18]=1)C.C(=O)([O-])[O-].[K+].[K+]>O.C(Cl)(Cl)Cl>[Cl:24][C:19]1[CH:18]=[C:17]([CH:22]=[CH:21][C:20]=1[Cl:23])[O:16][C:15](=[CH:8][N:7]([CH3:10])[CH3:6])[CH:14]=[O:13] |f:3.4.5|
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
9.61 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(COC1=CC(=C(C=C1)Cl)Cl)OCC
|
Name
|
|
Quantity
|
115 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 25° C. by an external ice-bath
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
After heating for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux the solution
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice-bath to around room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted twice with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
yielding a brown oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography (SiO2, ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(OC(C=O)=CN(C)C)C=CC1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.38 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 51.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |